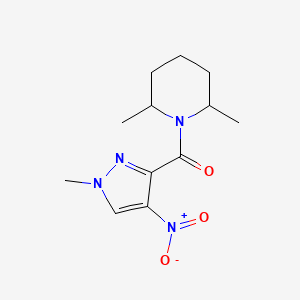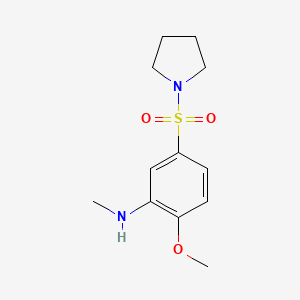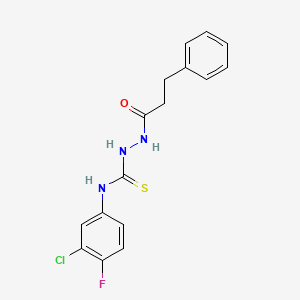
(2,6-DIMETHYLPIPERIDINO)(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE
概要
説明
(2,6-DIMETHYLPIPERIDINO)(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE is a complex organic compound with a molecular formula of C11H16N4O4. This compound is notable for its unique structure, which includes a piperidine ring and a pyrazole ring, both of which are substituted with various functional groups. The presence of these rings and functional groups makes this compound interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-DIMETHYLPIPERIDINO)(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole ring. The nitro group is then introduced via nitration. The piperidine ring is synthesized separately, often through the hydrogenation of pyridine derivatives. Finally, the two rings are coupled together using a suitable coupling reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) would be carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions
(2,6-DIMETHYLPIPERIDINO)(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methyl groups on the piperidine ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation could introduce carbonyl groups.
科学的研究の応用
(2,6-DIMETHYLPIPERIDINO)(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical processes
作用機序
The mechanism of action of (2,6-DIMETHYLPIPERIDINO)(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring can interact with receptors or enzymes, modulating their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
(2,6-Dimethylmorpholino)(1-methyl-5-nitro-1H-pyrazol-4-yl)methanone: Similar structure but with a morpholine ring instead of a piperidine ring.
Piperidine derivatives: Various piperidine-containing compounds with different substituents and biological activities.
Indole derivatives: Compounds with an indole ring, known for their diverse biological activities.
Uniqueness
(2,6-DIMETHYLPIPERIDINO)(1-METHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE is unique due to the combination of its piperidine and pyrazole rings, along with the specific functional groups attached. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
(2,6-dimethylpiperidin-1-yl)-(1-methyl-4-nitropyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-8-5-4-6-9(2)15(8)12(17)11-10(16(18)19)7-14(3)13-11/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYVRPITMYJPTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=NN(C=C2[N+](=O)[O-])C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-{2-[(2-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4749444.png)
![2-(benzylsulfanyl)-3-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4749457.png)
![N-(4-methoxyphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B4749463.png)
![dimethyl 5-[({[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]isophthalate](/img/structure/B4749468.png)
![Methyl 3-[(2,4-dichlorobenzyl)sulfanyl]propanoate](/img/structure/B4749478.png)
![methyl 2-({[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4749482.png)
![3-METHYL-2-[(2-METHYLBENZYL)SULFANYL]-4(3H)-QUINAZOLINONE](/img/structure/B4749485.png)
![(2-{[4-(4-butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4749490.png)
![methyl 4-({[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4749498.png)


![N-(3,4-difluorophenyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4749511.png)
![3-methyl-N-[[2-(thiophen-2-ylsulfonylamino)phenyl]carbamothioyl]butanamide](/img/structure/B4749522.png)
![1-[4-(4-chlorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B4749536.png)
